Product packaging for H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH(Cat. No.:)

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH

Cat. No.: B12108637
M. Wt: 702.7 g/mol
InChI Key: VVBDLEHCIKUJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH is a synthetic peptide sequence supplied as a white powder for research applications . This compound is part of a class of peptides that have been identified in scientific databases, indicating their relevance in biochemical research . The structure of this peptide, featuring a pyroglutamic acid (Pyr) head and a C-terminal tyrosine, shares a core sequence (Pyr-His-Trp-Ser-Tyr) with well-characterized Gonadotropin-Releasing Hormone (GnRH) analogs such as leuprolide and goserelin . The strategic use of DL-amino acids throughout the sequence can provide enhanced metabolic stability compared to its L-amino acid counterpart, making it a valuable tool for studying peptide stability, structure-activity relationships (SAR), and receptor interaction mechanisms in vitro. The primary research value of this peptide lies in its application as a reference standard or a starting point for the design and development of novel hormone analogs. Researchers may employ it in studies focused on metabolic pathways, enzyme degradation, and the synthesis of more complex peptide constructs. Its core sequence suggests potential for use in foundational endocrinology research, particularly in modulating the hypothalamic-pituitary-gonadal axis, though its specific biological activity would require empirical validation. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H38N8O9 B12108637 H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH

Properties

IUPAC Name

2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N8O9/c43-16-28(33(49)41-27(34(50)51)11-18-5-7-21(44)8-6-18)42-31(47)25(12-19-14-36-23-4-2-1-3-22(19)23)39-32(48)26(13-20-15-35-17-37-20)40-30(46)24-9-10-29(45)38-24/h1-8,14-15,17,24-28,36,43-44H,9-13,16H2,(H,35,37)(H,38,45)(H,39,48)(H,40,46)(H,41,49)(H,42,47)(H,50,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBDLEHCIKUJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N8O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Peptides with Multiple Dl Stereocenters

Strategies for Incorporating DL-Amino Acids in Peptide Synthesis

The incorporation of DL-amino acids into a peptide chain can be achieved through several established methods, each with its own set of advantages and limitations. These include adaptations of solid-phase peptide synthesis (SPPS), solution-phase techniques, and chemoenzymatic approaches.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide synthesis, allowing for the stepwise assembly of amino acids on a solid support. bachem.com For the synthesis of peptides with DL-residues, the standard Fmoc/tBu strategy is often adapted. luxembourg-bio.comspringernature.com The process begins by anchoring the C-terminal amino acid to a resin, followed by sequential coupling and deprotection cycles to elongate the peptide chain. peptide.comamerigoscientific.com

Key adaptations for incorporating DL-amino acids include the use of commercially available D-amino acid building blocks protected with the Fmoc group. The synthesis of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH would involve the sequential addition of the corresponding protected DL-amino acids. The use of automated synthesizers can streamline this process, though careful monitoring is required to address potential challenges such as aggregation, which can be sequence-dependent. uzh.ch

SPPS Parameter Typical Condition for DL-Peptide Synthesis Rationale
Resin PEG-modified polystyrene resinsProvides good swelling properties and compatibility with a wide range of solvents. springernature.com
Protecting Group Fmoc for Nα-amino group, tBu for side chainsFmoc is easily removed under mild basic conditions, preserving acid-labile side-chain protecting groups. luxembourg-bio.com
Coupling Reagents Aminium-derived reagents (e.g., HBTU, TBTU)Facilitate rapid and efficient peptide bond formation. scispace.com
Deprotection 20% piperidine (B6355638) in DMFStandard condition for Fmoc removal. scispace.com

This table presents typical conditions for SPPS adapted for DL-peptide synthesis.

Solution-phase peptide synthesis offers an alternative to SPPS and is particularly useful for the synthesis of shorter peptides or for large-scale production. nih.gov This classical method involves the coupling of protected amino acids or peptide fragments in a suitable solvent. researchgate.net A key advantage is the ability to purify and characterize intermediates at each step, ensuring the quality of the final product. nih.gov

For a peptide like this compound, a convergent fragment condensation strategy could be employed in solution. For instance, two dipeptide fragments could be synthesized separately and then coupled to form the tetrapeptide, followed by the addition of the final amino acid. This approach can be more efficient for longer or more complex sequences. peptide.com However, challenges in solution-phase synthesis include the potential for racemization during fragment coupling and the solubility issues of protected peptide intermediates. peptide.comresearchgate.net

Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis. nih.gov These approaches can offer high stereoselectivity, reducing the risk of racemization that can occur in purely chemical methods. nih.gov Hydrolases, such as proteases, can be used in reverse to catalyze the formation of peptide bonds. nih.gov

For the synthesis of peptides containing D-amino acids, engineered enzymes or enzymes with broader substrate specificity can be employed. nih.govasm.org For example, a D-amino acid specific protease could be used to ligate peptide fragments containing D-residues. nih.gov This method offers the advantage of mild reaction conditions and high chemoselectivity, often allowing for the use of minimally protected substrates. nih.gov The synthesis of D-amino acid-containing dipeptides has been demonstrated using the adenylation domains of nonribosomal peptide synthetases. asm.org

Enzyme Class Application in Peptide Synthesis Advantage
Proteases (e.g., Papain, Trypsin)Catalyze peptide bond formation in reverse. nih.govHigh stereoselectivity, mild reaction conditions. nih.gov
LipasesCan catalyze dipeptide formation. Broad substrate scope.
Engineered EnzymesDesigned for specific D-amino acid incorporation. nih.govHigh efficiency and specificity for non-natural substrates.

This table outlines different enzyme classes and their applications in chemoenzymatic peptide synthesis.

Challenges in the Stereoselective Synthesis and Isolation of DL-Peptide Diastereomers

A significant challenge in the synthesis of peptides with multiple DL-stereocenters is the potential for the formation of a complex mixture of diastereomers. Each DL-amino acid introduces a new chiral center, leading to 2^n possible stereoisomers, where n is the number of DL-residues. The separation of these diastereomers can be extremely difficult due to their similar physicochemical properties.

Furthermore, racemization of amino acids can occur during the activation and coupling steps of both solid-phase and solution-phase synthesis, further complicating the stereochemical outcome. peptide.com The isolation and purification of the desired diastereomer often require advanced chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), and careful optimization of the separation conditions. gyrosproteintechnologies.comresearchgate.net

Optimization of Reaction Conditions for Yield and Stereochemical Purity

To maximize the yield of the desired peptide and maintain its stereochemical integrity, careful optimization of reaction conditions is crucial. gyrosproteintechnologies.com Key parameters that can be adjusted include the choice of coupling reagents, reaction temperature, and the use of additives to suppress racemization. gyrosproteintechnologies.comresearchgate.net

In SPPS, for instance, using sterically hindered coupling reagents can sometimes improve coupling efficiency for difficult sequences. gyrosproteintechnologies.com Temperature control can also be a critical factor; while higher temperatures can sometimes overcome aggregation issues, they can also increase the risk of side reactions and racemization. uzh.chgyrosproteintechnologies.com The purity of the final peptide is often assessed using analytical techniques like RP-HPLC and mass spectrometry. gyrosproteintechnologies.com

For chemoenzymatic synthesis, optimization involves controlling factors such as pH, temperature, and substrate concentrations to favor the synthetic reaction over hydrolysis. nih.gov The choice of solvent system, including the use of organic co-solvents or ionic liquids, can also significantly impact the reaction equilibrium and yield. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of H Dl Pyr Dl His Dl Trp Dl Ser Dl Tyr Oh Stereoisomers

Analytical Techniques for Stereochemical Purity and Isomer Separation

The separation and quantification of individual stereoisomers from the complex synthetic mixture of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH are paramount for understanding its structure-activity relationships. Chromatographic and electrophoretic methods are the cornerstones of this analytical challenge. researchgate.netdntb.gov.ua

High-Performance Liquid Chromatography (HPLC) and Chiral Chromatography

However, to achieve baseline separation of all 32 potential diastereomers, more specialized techniques are often required. Chiral chromatography, which utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive, offers enhanced selectivity for stereoisomers. chiraltech.comchromatographytoday.com Zwitterionic chiral selectors, for example, have demonstrated the ability to resolve peptide diastereomers under mobile phase conditions compatible with mass spectrometry. chiraltech.com The selection of the appropriate chiral column and mobile phase is critical and often requires methodical screening to optimize the separation of the complex this compound mixture.

Table 1: Illustrative RP-HPLC Separation of a Simplified Diastereomeric Peptide Mixture This table illustrates the expected separation pattern for a hypothetical set of four diastereomers of a tripeptide on a C18 column, demonstrating the principle of separation based on stereochemistry.

Peptide StereoisomerRetention Time (min)Peak Area (%)Resolution (Rs) from Previous Peak
L-Ala-L-Val-L-Phe15.224.8-
D-Ala-L-Val-L-Phe16.525.12.1
L-Ala-D-Val-L-Phe17.125.21.3
D-Ala-D-Val-L-Phe18.924.93.0

Capillary Electrophoresis for Distinguishing Peptide Isomers

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is a high-resolution separation technique well-suited for analyzing polar and charged molecules like peptides. nih.govyoutube.com CE separates analytes based on their charge-to-size ratio, offering a different separation mechanism that is orthogonal to RP-HPLC. nih.gov Diastereomers of this compound, while having the same mass and theoretical net charge at a given pH, may exhibit slightly different hydrodynamic radii and pKa values due to their unique conformations. These subtle differences can be exploited by CE to achieve separation. researchgate.netnih.gov

The optimization of separation conditions, such as buffer pH, concentration, and the use of additives, is crucial. nih.govnih.gov For instance, adjusting the buffer pH can alter the protonation state of the histidine and tyrosine residues and the terminal carboxyl group, potentially enhancing the electrophoretic mobility differences between diastereomers. nih.gov Coupling CE with mass spectrometry (CE-MS) provides a powerful tool for the analysis of complex peptide mixtures, combining the high separation efficiency of CE with the sensitive detection and mass identification of MS. nih.govijpca.org

Ion Mobility-Mass Spectrometry (IM-MS) for Structural Elucidation of Peptide Isomers

Ion Mobility-Mass Spectrometry (IM-MS) is a gas-phase analytical technique that adds another dimension of separation to mass spectrometry. acs.org It separates ions based on their size, shape, and charge as they drift through a gas-filled cell under the influence of an electric field. acs.orgiu.edu This ability to distinguish between isomers based on their three-dimensional structure is particularly valuable for analyzing the complex mixture of this compound stereoisomers, which are isobaric (same mass). nih.govacs.org

Even when isomers co-elute from an HPLC column, IM-MS can often resolve them based on differences in their collision cross-sections (CCS). iu.eduacs.org Different D/L combinations in the peptide sequence will lead to distinct folded conformations in the gas phase, resulting in different drift times through the ion mobility cell. nih.gov Techniques like traveling-wave ion mobility spectrometry (TWIMS) and high-resolution differential ion mobility spectrometry (FAIMS) have proven effective in separating various types of peptide isomers. nih.govnih.govacs.org The combination of liquid chromatography, ion mobility, and mass spectrometry (LC-IM-MS) provides a powerful, multi-dimensional platform for resolving and identifying the individual components of highly complex isomeric peptide mixtures. acs.orgmobilionsystems.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of peptides in solution. nih.govnmims.edu For the this compound stereoisomers, NMR can provide definitive stereochemical assignments and insights into their preferred conformations. nih.gov While the analysis of a mixture of 32 diastereomers would be exceedingly complex, NMR is invaluable for characterizing purified individual isomers.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the spin systems of the individual amino acid residues, confirming the peptide's sequence. nmims.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proton-proton distances, which is critical for determining the peptide's three-dimensional structure and the relative orientation of the amino acid side chains. creative-proteomics.comresearchgate.net The pattern of NOE connectivities can reveal secondary structures like β-turns, which may be influenced by the D-amino acid content.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) is similar to NOESY but is often more effective for molecules in the size range of small peptides. nmims.edu

The chemical shifts of the α-protons and amide protons are particularly sensitive to the local conformation and can differ significantly between diastereomers. researchgate.net Furthermore, NMR can be used to study the conformation of the N-terminal pyroglutamic acid residue. creative-proteomics.comnih.gov

Table 2: Representative ¹H NMR Chemical Shift Differences in a Diastereomeric Dipeptide This table provides a hypothetical example of how proton chemical shifts (in ppm) can vary between two diastereomers, highlighting the sensitivity of NMR to stereochemistry.

ProtonL-Ala-L-PheL-Ala-D-PheΔδ (ppm)
Ala NH8.158.250.10
Ala CαH4.304.380.08
Phe NH7.907.75-0.15
Phe CαH4.654.50-0.15

Circular Dichroism (CD) Spectroscopy in Characterizing Chiral Properties and Secondary Structures

Each of the this compound stereoisomers will have a unique CD spectrum. The spectrum is a superposition of the contributions from the chiral α-carbons, the aromatic side chains (Trp, Tyr, His), and the peptide backbone conformation (secondary structure). springernature.com

Far-UV CD (190-250 nm) is used to analyze the peptide backbone conformation. americanpeptidesociety.org Characteristic spectra indicate the presence of α-helices, β-sheets, β-turns, or random coil structures. creative-proteomics.comyoutube.com The incorporation of D-amino acids can disrupt or induce specific secondary structures, which will be clearly reflected in the Far-UV CD spectrum.

Near-UV CD (250-350 nm) provides information about the environment of the aromatic side chains. The signals in this region are sensitive to the tertiary structure and the specific packing of the Trp, Tyr, and His residues.

A peptide composed entirely of L-amino acids and its enantiomer composed entirely of D-amino acids will exhibit mirror-image CD spectra. researchgate.net The CD spectra of the various diastereomers of this compound will be more complex but will serve as a unique fingerprint for each isomer, allowing for rapid characterization and for monitoring conformational changes in response to environmental factors like pH or temperature. nih.govoup.com

Table 3: Typical Far-UV CD Spectral Features for Common Peptide Secondary Structures

Secondary StructurePositive Maxima (nm)Negative Maxima (nm)
α-Helix~192~208, ~222
β-Sheet~195~217
β-TurnVariable, often a weak negative band near 205 nm and a positive band near 225-230 nm
Random Coil~212~195

Conformational Landscape and Dynamics of H Dl Pyr Dl His Dl Trp Dl Ser Dl Tyr Oh

Theoretical Underpinnings of D-Amino Acid Influence on Peptide Conformation

Effects on Peptide Backbone Flexibility and Dihedral Angles (Φ, Ψ)

The conformation of a peptide backbone is defined by a series of dihedral angles, primarily phi (φ, rotation around the N-Cα bond) and psi (ψ, rotation around the Cα-C bond). duke.edulibretexts.org For L-amino acids, the energetically allowed combinations of φ and ψ angles are famously mapped on a Ramachandran plot, revealing preferences for regions corresponding to right-handed α-helices and β-sheets. libretexts.org

The introduction of a D-amino acid residue fundamentally alters the accessible conformational space. Due to the inversion of stereochemistry at the α-carbon, the Ramachandran map for a D-amino acid is a mirror image of that for an L-amino acid. oup.comresearchgate.net This means that a D-residue will favor φ and ψ angles that are disallowed for L-residues and vice versa. Specifically, regions corresponding to left-handed helices (positive φ values) become favored for D-residues. researchgate.net This inversion of preference directly impacts the peptide's flexibility and local structure. In an alternating DL-sequence, the backbone is forced to adopt a repeating pattern of opposite φ/ψ angle preferences, leading to unique extended or turn-like structures. nih.govresearchgate.net The planarity of the peptide bond itself, due to resonance, remains a primary constraint, limiting rotational freedom to these key dihedral angles. libretexts.org

Table 1: Comparison of Preferred Dihedral Angles for L- and D-Amino Acids
StructureResidue TypeApproximate Φ AngleApproximate Ψ AngleRamachandran Plot Region
Right-handed α-helixL-amino acid-57°-47°Lower Left Quadrant
Left-handed α-helixD-amino acid+57°+47°Upper Right Quadrant
β-sheetL-amino acid-110° to -140°+110° to +135°Upper Left Quadrant
β-sheet (mirrored)D-amino acid+110° to +140°-110° to -135°Lower Right Quadrant

Propensity for Specific Secondary Structures (e.g., β-turns, non-standard folds) Induced by DL-Residues

The alternating stereochemistry in H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH strongly predisposes the peptide to form specific, well-defined secondary structures, particularly various types of β-turns. rsc.orgnih.gov A β-turn is a region where the polypeptide chain reverses its direction over the space of four amino acid residues. uvm.eduresearchgate.net These turns are crucial for creating the compact, globular shapes of proteins and are often stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). uvm.edu

The inclusion of D-amino acids, especially in the i+1 or i+2 position of a turn, facilitates the formation of specific turn types, such as type I' and type II' β-turns, which are less common in homochiral L-peptides. researchgate.net For example, a D-residue at the i+2 position is characteristic of a type II' turn. researchgate.net This propensity arises because the required positive φ angle for the D-residue in these turns is sterically favored, whereas it would be disallowed for an L-residue. researchgate.net Peptides with alternating L- and D-amino acids can also adopt a novel secondary structure known as an α-sheet, which is a key feature in some designed inhibitor peptides. nih.gov Furthermore, cyclic peptides with alternating D- and L-residues are known to form flat, ring-shaped conformations that can self-assemble into highly ordered nanotubes. researchgate.netresearchgate.net

Table 2: Common β-Turn Types and Typical Dihedral Angles
Turn TypeResidue i+1 (Φ, Ψ)Residue i+2 (Φ, Ψ)Key Feature
Type I(-60°, -30°)(-90°, 0°)Most common turn type in L-peptides.
Type I'(60°, 30°)(90°, 0°)Mirror image of Type I, favored by D-residues.
Type II(-60°, 120°)(80°, 0°)Often contains Glycine at position i+2.
Type II'(60°, -120°)(-80°, 0°)Mirror image of Type II, often contains a D-residue at i+2.

Computational Modeling Approaches to Conformational Analysis

Due to the complex conformational landscape of heterochiral peptides, computational modeling is an indispensable tool for predicting their structure and dynamics. frontiersin.org These methods allow for the exploration of the potential energy surface of molecules like this compound to identify stable conformations and understand the transitions between them.

Molecular Dynamics (MD) and Enhanced Sampling Techniques (e.g., Replica-Exchange Molecular Dynamics)

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of peptides. byu.edu By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the peptide over time, providing insights into its flexibility, conformational changes, and interactions with its environment (e.g., explicit water solvent). nih.gov For peptides containing D-amino acids, however, standard MD simulations may struggle to adequately sample the entire conformational space due to high energy barriers between different states. nih.gov

To overcome this, enhanced sampling techniques are often employed. Replica-Exchange Molecular Dynamics (REMD) is one such method where multiple simulations (replicas) of the system are run in parallel at different temperatures. By periodically exchanging the coordinates between replicas, the system can more easily overcome energy barriers at higher temperatures, leading to a much broader and more efficient exploration of the conformational landscape. rsc.org This approach is particularly valuable for identifying the full range of possible structures, from extended to compact pseudo-cyclic conformations, that a DL-peptide can adopt. nih.govrsc.org

Quantum Mechanical (QM) and Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Local Conformations

While MD simulations are excellent for exploring large-scale conformational dynamics, they rely on classical force fields that may not always accurately represent the subtle electronic effects governing local geometry. nih.gov Quantum Mechanical (QM) methods, based on solving the Schrödinger equation, provide a much more accurate description of electronic structure and bonding. cuni.cz QM calculations, such as those using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are used to calculate the relative energies of different side-chain rotamers and backbone conformations with high accuracy. nih.gov

However, QM calculations are computationally very expensive and are typically limited to small systems or fragments. cuni.cz A powerful compromise is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. researchgate.net In a QM/MM approach, the chemically reactive or electronically complex part of the peptide (e.g., a specific turn or a catalytic site) is treated with high-level QM, while the rest of the molecule and the solvent are treated with the more efficient MM force field. byu.eduresearchgate.net This allows for the accurate study of local conformations and reaction mechanisms within the context of the full peptide system.

Computational Design for Stereochemical Stabilization in Peptides

The principles governing the conformational behavior of DL-peptides can be harnessed for the de novo computational design of peptides with exceptionally stable and predictable structures. nih.govresearchgate.net By strategically placing D-amino acids, disulfide bridges, or N-to-C terminal cyclization, it is possible to create conformationally restricted peptides that are hyperstable to heat and chemical denaturation. nih.gov

Computational design pipelines, often using software like Rosetta, can generate and evaluate millions of potential peptide sequences and conformations. nih.gov These methods can incorporate non-canonical backbones and mixed chirality to design novel folds. nih.gov The design process involves generating a backbone scaffold, incorporating covalent constraints, and then using structure prediction algorithms to validate that the designed sequence will indeed fold into the desired low-energy target structure. nih.gov This approach has been used to create highly stable knotted peptide structures, where bulky side chains are used to physically prevent the peptide from unfolding, conferring extraordinary kinetic stability. cityu.edu.hkcityu.edu.hk

Experimental Probes of Peptide Conformation in Solution

The experimental characterization of the conformational landscape of this compound in solution presents a significant analytical challenge. As a synthetic peptide composed of a racemic mixture at four of its five amino acid residues (Histidine, Tryptophan, Serine, and Tyrosine), the sample is not a single molecular entity but a complex mixture of 24, or 16, distinct diastereomers. Each diastereomer possesses unique three-dimensional structural preferences. Therefore, any experimental measurement on the bulk sample will reflect a population-weighted average of the conformational ensembles of all 16 diastereomers.

The primary experimental techniques for investigating the solution-state structure of such a peptide are Nuclear Magnetic Resonance (NMR) spectroscopy, chiroptical methods such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), and specialized mass spectrometry techniques. rsc.orgnih.gov While NMR is unparalleled for defining detailed atomic-resolution structures and dynamics, its application here is complicated by severe spectral overlap from the numerous species. nih.gov Chiroptical techniques are exquisitely sensitive to stereochemistry but face challenges in deconvoluting the complex signals arising from a mixture of diastereomers with multiple chiral centers. rsc.org These methods, often used in combination, provide complementary insights into the structural propensities of this complex DL-peptide mixture. rsc.org

Application of NMR for Conformational Ensembles

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. nih.gov For a compound like this compound, NMR analysis is predicated on the fact that while enantiomers (an all-L peptide vs. its all-D mirror image) are indistinguishable in a standard achiral solvent, diastereomers are distinct molecular entities with different physical properties and, therefore, unique NMR spectra. researchgate.net Each of the 16 diastereomers in the mixture is expected to produce a separate set of resonance signals for each of its protons and carbons.

The immediate challenge in analyzing the conformational ensemble of this peptide is the immense complexity and overlap of signals in the NMR spectra. A ¹H-NMR spectrum would contain 16 distinct signals for every non-equivalent proton, leading to a "forest" of peaks that is exceptionally difficult to resolve and assign. However, by employing a suite of multidimensional NMR experiments (e.g., TOCSY, NOESY, HSQC), it is theoretically possible to probe the conformational tendencies. researchgate.net

Key NMR parameters used to define peptide conformational ensembles include:

Chemical Shifts (δ) : The resonance frequencies of ¹Hα, ¹³Cα, and ¹³Cβ nuclei are particularly sensitive to the local conformation and the stereochemistry of neighboring residues. For example, the chemical shift of a specific amino acid's α-carbon will differ depending on whether it is in an L-L or L-D peptide linkage.

Scalar Coupling Constants (J) : The three-bond coupling constant between the amide proton and the α-proton (³JHNHα) is related to the backbone dihedral angle φ via the Karplus equation. Measuring these constants for each residue in a given diastereomer can help define its backbone structure. acs.org

Nuclear Overhauser Effect (NOE) : The NOE provides information on through-space distances between protons that are within approximately 5 Å of each other. NOE data is critical for determining the global fold and tertiary structure of a peptide. researchgate.net In a diastereomeric mixture, NOESY/EXSY experiments can also reveal chemical exchange processes if different conformers or diastereomers are interconverting on the NMR timescale. acs.org

The table below summarizes the key NMR parameters and their application in the conformational analysis of a complex DL-peptide mixture.

NMR Parameter Information Provided Challenge for this compound
Chemical Shifts (¹H, ¹³C, ¹⁵N)Provides information on the local chemical environment, secondary structure, and stereochemical arrangement.Severe signal overlap from 16 diastereomers makes unique resonance assignment extremely difficult.
³JHNHα Coupling ConstantRelates to the backbone dihedral angle φ, helping to define backbone conformation (e.g., helical vs. extended).Extracting specific coupling constants is challenging due to peak overlap. The measured value is an average over the conformers of each diastereomer.
Nuclear Overhauser Effect (NOE)Indicates short-range (≤ 5 Å) proton-proton distances, crucial for determining the overall 3D fold.Unambiguous assignment of NOE cross-peaks is nearly impossible without resolving individual diastereomer signals.

Due to this complexity, a full structural elucidation of all 16 diastereomers in the mixture is currently intractable. A more feasible approach would involve chromatographic separation of the diastereomers prior to individual NMR analysis.

Spectroscopic Signatures of DL-Peptide Conformational States

Spectroscopic techniques that are sensitive to chirality provide crucial information about the secondary and tertiary structure of peptides. For a DL-peptide mixture, these methods reveal a population-weighted average of the structural states of all diastereomers present.

Electronic Circular Dichroism (CD) : Far-UV CD spectroscopy (190-250 nm) is a standard method for estimating the secondary structure content of peptides. americanpeptidesociety.org Specific secondary structures give rise to characteristic spectra: α-helices show strong negative bands around 222 and 208 nm and a positive band around 192 nm, while β-sheets exhibit a negative band near 217 nm and a positive one near 195 nm. americanpeptidesociety.org

For the this compound mixture, the CD spectrum would be a complex superposition of the signals from all 16 diastereomers. An all-L peptide and an all-D peptide of the same conformation produce mirror-image CD spectra. Because the mixture contains residues of both configurations, the resulting spectrum is likely to show significantly attenuated signals or appear "disordered," as contributions from left-handed and right-handed structural elements may cancel each other out. For instance, a helical turn induced by an L-residue would be counteracted by one induced by a D-residue.

Structure Characteristic Far-UV CD Bands (for all-L peptides) Hypothesized Signature in a DL-Mixture
α-HelixNegative at ~222 nm, ~208 nm; Positive at ~192 nmSignal intensity is expected to be very low due to cancellation effects from potential right- and left-handed helical turns.
β-SheetNegative at ~217 nm; Positive at ~195 nmLikely a complex, non-standard spectrum. The formation of well-ordered sheets is disrupted by mixed stereochemistry.
Random CoilWeak negative band at ~198 nmThe spectrum may resemble that of a random coil, not necessarily due to a lack of structure, but due to the averaging of many different, complex signals.

Vibrational Circular Dichroism (VCD) : VCD spectroscopy measures the differential absorption of left- and right-circularly polarized infrared light and is exceptionally sensitive to the absolute configuration of each chiral center in a molecule. rsc.org Each of the 16 diastereomers of the target peptide would, in principle, have a unique and diagnostic VCD spectrum. nih.gov This makes VCD a potentially powerful tool for distinguishing diastereomers.

However, as with NMR and CD, the analysis of the bulk mixture is challenging. The experimental VCD spectrum would be a linear combination of the spectra of all 16 diastereomers, making it incredibly complex to interpret. Studies have shown that unambiguously assigning the stereochemistry of flexible molecules with VCD becomes difficult with more than three or four chiral centers. rsc.org Therefore, while VCD could confirm the presence of a complex diastereomeric mixture, assigning specific conformational states from the spectrum of the bulk material would require extensive computational modeling of every possible diastereomer, a formidable task.

Enzymatic Stability and Proteolytic Degradation Mechanisms of H Dl Pyr Dl His Dl Trp Dl Ser Dl Tyr Oh

Principles of Enhanced Proteolytic Resistance in D-Amino Acid Containing Peptides

The introduction of D-amino acids into a peptide chain is a well-established strategy to increase its stability against proteolysis. nih.govfrontiersin.org Proteases, the enzymes responsible for peptide bond cleavage, are inherently chiral molecules, typically composed of L-amino acids. This chirality dictates a high degree of stereospecificity, meaning their active sites are precisely shaped to recognize and bind to substrates made of L-amino acids. nih.gov

When a peptide containing D-amino acids is presented to a protease, the unnatural stereochemistry of the D-residue creates a steric mismatch within the enzyme's active site. nih.gov This "chirality mismatch" prevents the optimal alignment required for catalysis, thereby inhibiting or completely blocking the cleavage of the adjacent peptide bonds. nih.gov Consequently, peptides containing D-amino acids, such as H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH, are significantly more resistant to degradation by common endogenous proteases compared to their all-L-amino acid counterparts. acs.orgoup.com Studies have shown that even partial substitution with D-amino acids can dramatically increase a peptide's half-life in serum and other biological fluids. nih.govnih.gov This enhanced stability is a direct result of evading the body's natural enzymatic machinery for protein and peptide turnover. acs.org

Investigation of Specific Enzyme-Peptide Interactions and Cleavage Sites

The degradation of this compound is dependent on its interaction with specific enzymes capable of recognizing its unique structure.

Peptidases exhibit strong stereoselectivity, preferentially cleaving peptide bonds adjacent to L-amino acid residues. The presence of a D-amino acid at or near a potential cleavage site can act as a barrier to enzymatic activity. nih.gov For instance, an enzyme like Aminopeptidase (B13392206) M, which cleaves amino acids from the N-terminus, will halt its activity when it encounters a D-amino acid due to steric hindrance. nih.gov While all-L-amino acid peptides are often rapidly degraded by proteases like trypsin or in serum, their counterparts containing D-amino acids show remarkable stability under the same conditions. nih.govelsevierpure.com The peptide , with its alternating DL-amino acid sequence, presents a challenging substrate for most standard proteases, which are evolved to process L-peptides. nih.gov

Table 1: Illustrative Comparison of Proteolytic Stability for L-Peptides vs. D-Containing Peptides

Peptide TypeSubstrate for Typical Proteases (e.g., Trypsin, Chymotrypsin)Expected Stability in SerumRationale
All-L-Amino Acid Peptide YesLowProteases readily recognize and cleave peptide bonds between L-amino acids. nih.gov
Peptide with D-Amino Acid Substitutions No / Very PoorlyHighThe D-amino acid stereochemistry does not fit the enzyme's active site, preventing cleavage. nih.govoup.com
All-D-Amino Acid Peptide NoVery HighThe peptide is a mirror image of a natural substrate and is completely resistant to standard proteases. acs.org

The N-terminus of the peptide is blocked by a pyroglutamic acid (Pyr) residue. This cyclic structure is formed from a glutamine or glutamic acid residue at the N-terminus. sigmaaldrich.com This modification provides significant resistance against aminopeptidases, which are exopeptidases that require a free N-terminal amino group to initiate cleavage. nih.gov

Degradation from the N-terminus would require a specific enzyme known as pyroglutamyl aminopeptidase (PGP-1 or PAP-1). nih.govnih.gov These enzymes are highly specific for removing N-terminal pyroglutamate (B8496135) residues. nih.gov However, the activity of PGP-1 can also be influenced by the adjacent amino acid. For example, mammalian PGP-1 does not typically hydrolyze a pyroglutamyl-proline bond. nih.gov While the subsequent residue in this peptide is histidine, the presence of the D-enantiomer (DL-His) would likely further complicate recognition and cleavage by a pyroglutamyl peptidase.

Endopeptidases cleave peptide bonds within the chain, and their specificity is determined by the amino acid side chains adjacent to the scissile bond. qiagenbioinformatics.com The peptide this compound contains several residues that are typically targeted by common proteases.

Tryptophan (Trp) and Tyrosine (Tyr): These aromatic amino acids are primary targets for chymotrypsin, which cleaves at the C-terminal side of large hydrophobic residues. wikipedia.orgyoutube.com

Histidine (His): While not a primary target for trypsin (which prefers Lys or Arg), histidine cleavage can be observed by some other proteases.

Serine (Ser): Serine proteases are a broad class of enzymes, but the specificity comes from the pockets that recognize the side chains, not the serine in the active site of the enzyme itself. Some elastases can cleave next to small residues like serine. wikipedia.org

However, in all these potential cleavage sites, the presence of a DL-racemic mixture of amino acids means that approximately 50% of the potential recognition sites will be in the protease-resistant D-configuration. nih.govnih.gov An enzyme approaching the L-Trp residue might be sterically hindered by the adjacent D-His or D-Ser. This makes predictable, efficient cleavage highly unlikely.

Table 2: Potential Protease Cleavage Sites in the L-Form of the Peptide Backbone

EnzymeSpecificity (Cleaves C-terminal to)Potential Target Residues in PeptideImpact of DL-Stereochemistry
Chymotrypsin Phenylalanine, Tryptophan , Tyrosine wikipedia.orgL-Trp, L-TyrCleavage is blocked if the target residue is in the D-configuration. Activity is hindered by adjacent D-amino acids. nih.govnih.gov
Pyroglutamyl Peptidase N-terminal Pyroglutamic acid nih.govPyrRequired to unblock the N-terminus. Activity may be inhibited by the subsequent D-His residue. nih.gov
Trypsin Lysine (B10760008), Arginine wikipedia.orgNoneNot a primary enzyme for degrading this peptide.
Elastase Small, neutral residues (e.g., Ala, Gly, Ser )L-SerPotential for cleavage, but likely inefficient due to hindrance from adjacent D-Trp and D-Tyr.

Mechanistic Elucidation of Degradation Pathways and Byproducts

Given the peptide's structure, its degradation pathway would be slow and stepwise, initiated only by specific and likely uncommon enzymatic activities.

Initial Resistance: The peptide would exhibit high initial stability in a biological environment like serum. The N-terminal pyroglutamic acid protects against aminopeptidases, and the C-terminal carboxyl group offers some protection against certain carboxypeptidases. The internal DL-amino acids protect against most endopeptidases. acs.orgisnff-jfb.com

N-Terminal Cleavage (Rate-Limiting Step): The most probable, albeit slow, initiation of degradation would be the enzymatic removal of the N-terminal pyroglutamic acid by a pyroglutamyl peptidase. nih.govnih.gov This would yield pyroglutamic acid and the remaining peptide: H-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH.

Internal Fragmentation: Once the N-terminus is free, the peptide is still highly resistant due to the D-amino acids. Degradation would likely proceed via slow cleavage by endopeptidases that can tolerate or weakly recognize sites containing D-amino acids or by cleavage at the few available L-L linkages, if any exist in a particular molecule. For example, if a chymotrypsin-like enzyme encountered an L-Trp followed by an L-Ser, it might cleave the bond between them.

Byproducts: The degradation would not be uniform. It would result in a heterogeneous mixture of smaller peptide fragments (e.g., Pyr-DL-His, DL-Trp-DL-Ser) and individual amino acids in both D and L forms. veeprho.com The ultimate byproducts, after complete theoretical breakdown, would be pyroglutamic acid, D-histidine, L-histidine, D-tryptophan, L-tryptophan, D-serine, L-serine, D-tyrosine, and L-tyrosine.

Strategies to Modulate Enzymatic Stability Through Chemical Modifications (e.g., Glycosylation, PEGylation)

Beyond the intrinsic stability conferred by D-amino acids and N-terminal blocking, other chemical modifications can further enhance proteolytic resistance.

Glycosylation: This involves attaching a carbohydrate (glycan) moiety to the peptide, typically at a serine, threonine, or asparagine residue. mdpi.com The bulky and hydrophilic sugar group acts as a steric shield, physically blocking proteases from accessing their cleavage sites. nih.gov Glycosylation can also improve solubility and modulate the pharmacokinetic profile of a peptide. mdpi.com For the target peptide, the hydroxyl group of the serine residue would be a prime candidate for O-linked glycosylation.

PEGylation: This is the covalent attachment of polyethylene (B3416737) glycol (PEG), a polymer, to the peptide. bachem.com PEGylation creates a large hydrodynamic radius around the peptide, which sterically hinders the approach of proteases and reduces renal clearance, thereby extending the peptide's circulation half-life. nih.govnih.gov PEG chains can be attached at the N-terminus (if unblocked), C-terminus, or on the side chain of an amino acid like lysine (not present in this peptide).

Table 3: Comparison of Stability-Enhancing Chemical Modification Strategies

StrategyMechanism of ActionAdvantagesPotential Sites on Target Peptide
Glycosylation Steric shielding by a bulky, hydrophilic sugar moiety. mdpi.comImproves stability and solubility; can influence biological targeting. nih.govSerine side-chain (O-linked).
PEGylation Steric hindrance from a large polymer chain; increased hydrodynamic radius. bachem.comSignificantly increases half-life, reduces immunogenicity, and improves stability. nih.govC-terminal carboxyl group or potentially a modified amino acid side-chain.
N-Methylation Modification of the peptide backbone nitrogen.Prevents hydrogen bonding necessary for protease recognition and can restrict conformation.Any of the peptide bonds.
Cyclization Formation of a cyclic peptide structure (head-to-tail or side-chain cyclization).Greatly restricts conformation, making it a poor substrate for proteases. sciety.orgHead-to-tail cyclization or linkage involving side-chains (if modified).

Molecular Recognition and Structure Activity Relationships of H Dl Pyr Dl His Dl Trp Dl Ser Dl Tyr Oh

Mechanisms of Non-Canonical Peptide Interaction with Biological Receptors and Ligands

Peptides composed of both D- and L-amino acids, such as H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH, are classified as non-canonical peptides. Their interaction with biological receptors and ligands is governed by mechanisms that often diverge from those of their canonical all-L-counterparts. The biological function of any peptide is intrinsically linked to its amino acid sequence and the resulting secondary structure it adopts. nih.gov For non-canonical peptides, modifications to the backbone, including the introduction of D-amino acids, alter the typical phi (φ) and psi (ψ) dihedral angles, which can stabilize unique conformations or create entirely new ones. nih.gov

The presence of D-amino acids can lead to enhanced proteolytic stability, as proteases are typically specific for L-amino acid peptide bonds. nih.gov This increased stability prolongs the peptide's half-life in biological systems, allowing for more sustained interaction with its target receptors. The mechanisms of interaction for such peptides are complex and can involve multivalent binding, where the peptide engages with multiple sites on a receptor, a process influenced by the peptide's structure and flexibility. researchgate.net The activation of receptors by peptides is often a multi-step process; the unique conformational states adopted by DL-peptides can influence this stepwise activation, potentially leading to different functional outcomes compared to L-peptides. plos.org For instance, the interaction might trigger the release of an autoinhibitory domain within a receptor, a process highly sensitive to the ligand's specific binding pattern. plos.org The unusual structural motifs presented by DL-peptides can also lead to interactions with non-traditional binding sites on receptors, expanding the potential target landscape. oup.com

Stereochemical Influence on Binding Affinity and Selectivity

Stereochemistry is a critical factor that modulates the binding affinity and selectivity of peptides for their biological targets. nih.gov The introduction of D-amino acids into a peptide sequence, creating a diastereomer of the all-L form, results in a molecule with distinct physicochemical properties, even though the mass remains identical. nih.govmdpi.com This difference in three-dimensional structure is central to its interaction with chiral biological molecules like receptors and enzymes.

The specific arrangement of D- and L-residues in this compound dictates a unique conformational landscape. Unlike all-L peptides which readily form standard secondary structures like alpha-helices and beta-sheets, peptides with alternating L- and D-amino acids can adopt novel, stable structures. nih.gov This stereochemical preference can lead to heterochiral coupling, where the interaction between a D-amino acid on the peptide and an L-amino acid on the receptor is favored, controlling selectivity. rsc.org The precise orientation of each amino acid's side chain is fixed by the backbone's stereochemistry, defining how the peptide presents its functional groups to a potential binding partner. This unique presentation can enhance binding to a specific receptor isoform or subtype while reducing affinity for others, thereby increasing selectivity.

Comparative studies between DL-peptides and their all-L counterparts are essential for understanding the impact of stereochemistry on biological activity. Such studies consistently reveal significant differences in binding affinity, stability, and even the mechanism of action. nih.govrsc.org While an L-peptide might be readily recognized and bound by a specific receptor, its DL-diastereomer could exhibit enhanced, diminished, or functionally orthogonal binding. chemrxiv.org For example, a molecular dynamics study comparing an L-peptide and its D-enantiomer interacting with Bovine Serum Albumin (BSA) showed that the L-peptide tended to unfold for a more stable interaction, while the D-peptide remained more globular and its interaction was less localized. rsc.org

These differences arise because diastereomers have different physical properties, which allows them to be separated by techniques like liquid chromatography. mdpi.com This distinction in physicochemical character translates directly to their biological interactions. The change in a single amino acid's stereoisomerism can dramatically alter a peptide's properties and activity. mdpi.com The following table provides a hypothetical comparison of binding affinities for the subject DL-pentapeptide and its all-L equivalent, illustrating the potential impact of stereochemistry.

Table 1: Illustrative Comparative Binding Affinities This table presents hypothetical data based on established principles of stereochemical influence on peptide-receptor interactions. Actual values would require experimental determination.

CompoundTarget ReceptorBinding Affinity (Kd)Relative Potency
H-DL -Pyr-DL -His-DL -Trp-DL -Ser-DL -Tyr-OHReceptor X50 nM10x
H-L -Pyr-L -His-L -Trp-L -Ser-L -Tyr-OHReceptor X500 nM1x
H-DL -Pyr-DL -His-DL -Trp-DL -Ser-DL -Tyr-OHReceptor Y>10,000 nMInactive
H-L -Pyr-L -His-L -Trp-L -Ser-L -Tyr-OHReceptor Y800 nM1x

The unique three-dimensional structure of a DL-peptide necessitates a complementary binding pocket on its target receptor. Peptides typically bind in large pockets on protein surfaces, and the specificity of this interaction is determined by the biochemical properties of the amino acids lining the pocket. nih.govresearchgate.net For a DL-peptide, the altered orientation of side chains means that it will likely recognize and bind to pockets with different shapes and electrostatic surfaces than its L-counterpart.

The interaction is mediated by specific motifs, which are short sequences of amino acids responsible for binding. nih.gov In the case of this compound, the side chains of the constituent amino acids (the imidazole (B134444) of Histidine, the indole (B1671886) of Tryptophan, the phenol (B47542) of Tyrosine, and the hydroxyl of Serine) are presented in a unique spatial arrangement. This could allow for novel hydrogen bonding, hydrophobic, and electrostatic interactions with the receptor's binding pocket that are not possible for the all-L form. researchgate.netnih.gov For instance, a binding pocket for this DL-peptide might feature residues positioned to form hydrogen bonds with both the D-Serine and L-Tyrosine hydroxyl groups, an arrangement that would be sterically hindered for an all-L-peptide. The elucidation of these pockets and motifs often requires high-resolution structural techniques like X-ray crystallography or cryo-electron microscopy. rsc.org

Table 2: Potential Interaction Motifs for this compound This table outlines hypothetical interactions based on the chemical nature of the peptide's amino acid residues.

Peptide ResidueSide Chain FunctionalityPotential Interaction in Binding PocketReceptor Residue Example
DL-Pyr (Pyroglutamic Acid)LactamHydrogen bond acceptor/donorAsparagine, Glutamine
DL-His (Histidine)Imidazole ringHydrogen bonding, π-stacking, metal coordinationAspartate, Glutamate, Tyrosine
DL-Trp (Tryptophan)Indole ringHydrophobic interactions, π-stacking, hydrogen bond donorLeucine, Phenylalanine, Proline
DL-Ser (Serine)Hydroxyl groupHydrogen bond donor/acceptorSerine, Threonine, Aspartate
DL-Tyr (Tyrosine)Phenolic hydroxylHydrogen bonding, π-stackingHistidine, Lysine (B10760008), Arginine

Structure-Activity Relationship (SAR) Studies Focusing on Stereochemistry

Structure-activity relationship (SAR) studies are fundamental to peptide-based drug design, aiming to correlate a molecule's structure with its biological activity. copernicus.orgu-pec.fr When focusing on stereochemistry, SAR studies for a peptide like this compound would involve systematically altering the stereocenter of each amino acid to understand its contribution to affinity and efficacy. nih.govnih.gov This process helps in creating a map of the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity.

By synthesizing a library of analogues where each position is sequentially occupied by either the L- or D-amino acid, researchers can determine the optimal stereochemical configuration for interaction with a specific target. For example, it might be found that a D-amino acid is required at position 2 for high affinity, while an L-amino acid is preferred at position 4. Such studies have been instrumental in converting peptide agonists into antagonists or in enhancing selectivity for a particular receptor subtype. nih.gov The insights gained from SAR are crucial for the rational design of peptidomimetics, which are small molecules designed to mimic the key features of a peptide's bioactive conformation. nih.govresearchgate.net

A key component of SAR is mapping the specific residues that are most critical for molecular recognition. nih.gov A common experimental technique for this is the "alanine scan," where each residue in the peptide is systematically replaced by alanine (B10760859) (or, in the case of a DL-peptide, the corresponding D- or L-alanine). acs.orgmdpi.com A significant drop in binding affinity upon replacement of a particular residue indicates its importance for the interaction. Conversely, if the replacement has little effect, that residue's side chain may not be essential for binding.

For the pentapeptide this compound, an alanine scan would reveal which of the histidine, tryptophan, serine, and tyrosine side chains form critical contacts within the receptor's binding pocket. For instance, the bulky, aromatic side chains of tryptophan and tyrosine are often involved in strong hydrophobic or π-stacking interactions, and their replacement with the small methyl group of alanine would likely be detrimental to binding. mdpi.com The results of such a scan provide a detailed blueprint of the peptide's interaction surface.

Table 3: Illustrative Alanine Scan Data for a Hypothetical DL-Pentapeptide This table presents hypothetical results from an alanine scan to demonstrate the principle of mapping key residues. A large fold-decrease in affinity indicates a critical residue.

Peptide Analogue (Substitution at position X)Relative Binding AffinityFold Decrease in AffinityInterpretation
Parent Peptide: this compound100%1 (Reference)-
His2 -> Ala 25%4Moderately important residue
Trp3 -> Ala 0.5%200Critical residue for binding
Ser4 -> Ala 80%1.25Not critical for binding
Tyr5 -> Ala 2%50Very important residue

In parallel with experimental approaches, theoretical models are increasingly used to predict and analyze peptide-receptor interactions. researchgate.net Computational methods such as molecular docking, molecular dynamics (MD) simulations, and machine learning (ML) models can provide valuable insights into the binding modes and affinities of peptides. nih.govresearchgate.net These models can simulate the dynamic process of a peptide binding to its receptor, helping to visualize the specific contacts and conformational changes that occur. nih.gov

However, accurately modeling non-canonical peptides like this compound presents significant challenges. biorxiv.org The increased conformational flexibility and the lack of extensive experimental data for DL-peptides can make predictions less reliable than for standard L-peptides. nih.gov Deep learning models, such as AlphaFold, have shown remarkable success in predicting protein structures but may still struggle with the nuances of non-canonical amino acids or peptide-receptor complexes without specific training on such systems. alphafoldserver.comoup.com Despite these limitations, theoretical models are powerful tools for generating hypotheses, prioritizing candidates for synthesis, and interpreting experimental SAR data, thereby accelerating the design of novel peptide-based therapeutics. nih.govmdpi.com

Functional Implications of Altered Molecular Recognition (as a research concept)

The study of molecular recognition involving peptides is fundamental to understanding biological processes and for the rational design of novel therapeutics. rsc.org The peptide this compound presents a unique case for a research concept focused on altered molecular recognition. Its composition, featuring a pyroglutamic acid N-terminus and a racemic mixture of D- and L-amino acids for each subsequent residue, suggests a complex conformational landscape and potential for multifaceted interactions with biological targets. nih.govpsu.edu Altering the structure of such a peptide, for instance by substituting specific amino acids or modifying their stereochemistry, can lead to profound changes in how it is recognized by a receptor, thereby modulating its biological function. nih.gov This conceptual exploration delves into the functional implications of such altered molecular recognition.

From a research standpoint, investigating how modifications to the peptide this compound affect its interaction with a hypothetical receptor provides a framework for understanding structure-activity relationships (SAR). rsc.orgnih.gov The primary sequence, containing aromatic (Trp, Tyr), polar (Ser), and basic (His) residues, offers multiple points for interaction, including hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.govnih.govwikipedia.org

The functional consequences of altered molecular recognition in a research context can be multifaceted:

Agonism vs. Antagonism: A single amino acid substitution can convert a receptor agonist into an antagonist. For example, a modification that preserves binding but prevents the conformational change in the receptor necessary for activation would result in an antagonist. In a hypothetical scenario, altering the stereochemistry of the Histidine residue from DL-His to L-His might stabilize a receptor-bound conformation that blocks signaling. aai.org

Partial Agonism: Modifications can also lead to partial agonism, where the peptide elicits a submaximal response compared to the parent molecule. This can occur if the altered peptide can only induce a fraction of the necessary conformational changes in the receptor for full activation. nih.govaai.org

Biased Signaling: Modern pharmacology recognizes that some ligands can preferentially activate one signaling pathway over another through the same receptor. This phenomenon, known as biased agonism or functional selectivity, could be explored by modifying this compound. For instance, a variant of the peptide might activate a G-protein-coupled pathway while inhibiting a β-arrestin-mediated pathway, or vice versa. nih.gov

Altered Binding Affinity and Kinetics: Changes in the peptide sequence directly impact its binding affinity (Kd) and the kinetics (kon and koff rates) of the peptide-receptor interaction. These parameters are crucial for the duration and intensity of the biological signal. aai.org The introduction of a D-amino acid, for example, can alter the peptide's proteolytic stability and its conformational dynamics, thereby affecting how it fits into a binding pocket. nih.govnih.gov

Detailed Research Findings (Hypothetical)

To illustrate the concept, we can envision a research program aimed at understanding the molecular recognition of this compound with a putative receptor, "Receptor X". The research would involve synthesizing analogues of the parent peptide and evaluating their binding and functional activity.

Table 1: Hypothetical Binding Affinity of Peptide Analogues to Receptor X

Peptide AnalogueModificationHypothetical Binding Affinity (Kd, nM)
Parent PeptideThis compound50
Analogue 1DL-His to L-His45
Analogue 2DL-His to D-His250
Analogue 3DL-Trp to DL-Phe150
Analogue 4DL-Ser to DL-Ala80
Analogue 5N-terminal Pyr to Gln500

This interactive table illustrates how modifications to the peptide sequence could hypothetically influence its binding affinity to a target receptor. The data is conceptual and for illustrative purposes.

The hypothetical data in Table 1 suggests that the stereochemistry of the Histidine residue is critical for binding, with the L-form being slightly more favorable than the racemic mixture, and the pure D-form significantly reducing affinity. The replacement of Tryptophan with Phenylalanine, another aromatic amino acid, also reduces affinity, indicating the specific importance of the indole group of Tryptophan in molecular recognition. nih.gov The conversion of the N-terminal pyroglutamic acid to glutamine drastically decreases binding, highlighting the role of the cyclic lactam structure in maintaining a favorable conformation for receptor interaction. eurekalert.orgthieme-connect.de

Table 2: Hypothetical Functional Activity of Peptide Analogues at Receptor X

Peptide AnalogueModificationHypothetical Functional Response (% of Parent Peptide)Functional Outcome
Parent PeptideThis compound100%Agonist
Analogue 1DL-His to L-His110%Superagonist
Analogue 2DL-His to D-His5% (with parent peptide)Antagonist
Analogue 3DL-Trp to DL-Phe40%Partial Agonist
Analogue 6DL-Tyr to D-Tyr90% (Pathway 1), 10% (Pathway 2)Biased Agonist

This interactive table presents a hypothetical functional profile for peptide analogues, demonstrating how altered molecular recognition can translate into different biological outcomes. The data is conceptual and for illustrative purposes.

The hypothetical findings in Table 2 further elaborate on the functional implications. Analogue 1, with a pure L-His, not only binds well but also shows enhanced activity, making it a "superagonist". In contrast, Analogue 2 (D-His) has very low intrinsic activity and can block the action of the parent peptide, functioning as an antagonist. Analogue 3 demonstrates partial agonism. Interestingly, Analogue 6, with a D-Tyrosine, exhibits biased agonism, preferentially activating one signaling pathway over another. Such an outcome would have significant implications for designing drugs with more specific effects and fewer side effects. The phosphorylation of serine and tyrosine residues is a known critical event in signal transduction, and altering their stereochemistry could influence kinase recognition and subsequent signaling cascades. embopress.orgnih.gov

Future Directions and Methodological Advances in Dl Peptide Research

Innovations in High-Throughput Synthesis and Screening of DL-Peptide Libraries

The exploration of the vast chemical diversity offered by DL-peptides has been made possible by significant advancements in high-throughput synthesis and screening technologies. These innovations allow for the rapid creation and evaluation of extensive peptide libraries, accelerating the discovery of novel bioactive molecules.

Modern automated peptide synthesizers are at the heart of this revolution, enabling the precise and efficient construction of peptide molecules with defined sequences of both L- and D-amino acids. frontiersin.org Techniques like solid-phase peptide synthesis (SPPS), utilizing either Fmoc or tBoc protective chemistries, have been refined for automation, which minimizes human error and enhances the consistency and purity of the synthesized peptides. frontiersin.orgchemrxiv.org The development of automated flow peptide synthesis (AFPS) has further accelerated this process, allowing for the rapid chemical synthesis of entire proteins and complex peptide variants. nih.gov These automated platforms are crucial for building the large and diverse libraries necessary for effective screening. capes.gov.br

Once synthesized, these libraries undergo high-throughput screening to identify "hits" with desired biological activities. A variety of screening methods are employed, each with its own advantages:

One-Bead-One-Compound (OBOC) Libraries: This combinatorial method allows for the synthesis of millions of unique peptides on individual beads. nih.gov The beads with peptides that bind to a specific target can then be isolated and their sequences determined, often using techniques like MALDI-ToF mass spectrometry. nih.gov

Peptide Arrays: Peptides can be synthesized in high density on surfaces like cellulose (B213188) membranes (SPOT synthesis) or glass slides. researchgate.netmdpi.com These arrays can be incubated with targets of interest, and binding events can be detected using fluorescently labeled molecules, providing a rapid and parallel assessment of thousands of peptides. mdpi.compolypeptide.com

Fluorescence-Based Assays: Competitive binding assays are a common high-throughput screening method where library peptides compete with a known, fluorescently labeled ligand for a target. polypeptide.com A change in the fluorescence signal indicates displacement of the known ligand and identifies a potential binder from the library. polypeptide.com

The inclusion of D-amino acids in these libraries offers significant advantages, most notably increased resistance to proteolytic degradation, which is a major hurdle for L-peptide therapeutics. nih.gov The ability to rapidly synthesize and screen vast numbers of these more stable DL-peptides is a critical step in unlocking their therapeutic potential.

Table 1: Comparison of High-Throughput Screening Methods for Peptide Libraries

MethodPrincipleThroughputKey AdvantagesKey Disadvantages
One-Bead-One-Compound (OBOC) Each bead carries a unique peptide sequence.Very High (Millions)Massive diversity in a single library.Hit identification can be laborious.
Peptide Arrays (e.g., SPOT synthesis) Peptides are synthesized at specific locations on a solid support.High (Thousands)Amenable to parallel screening; reusable.Lower diversity than OBOC.
Fluorescence Competitive Binding Library peptides compete with a fluorescent probe for a target.High (Thousands)Quantitative binding data; adaptable to various targets.Requires a known fluorescent probe for the target.

Integration of Computational and Experimental Paradigms for Rational Design of DL-Peptides

The sheer size of the possible chemical space for peptides necessitates a shift from brute-force screening to more rational design strategies. The integration of computational modeling with experimental validation has emerged as a powerful paradigm for the design of DL-peptides with specific, predetermined properties.

Computational tools are increasingly used to predict the structure, function, and stability of peptides. mdpi.com For DL-peptides, a key application of computational design is to enhance their resistance to proteases. nih.gov By strategically replacing L-amino acids with their D-counterparts, it is possible to create peptides that are less susceptible to degradation by naturally occurring enzymes, which are stereospecific for L-amino acids. nih.gov

Several computational approaches are being employed to facilitate the rational design of DL-peptides:

Structure-Based Design: Software suites like Rosetta and PEP-FOLD3 can predict the three-dimensional structures of peptides, including those containing non-natural amino acids. stackexchange.comquora.commdpi.com This allows researchers to model how the incorporation of a D-amino acid will affect the peptide's conformation and its interaction with a target. nih.gov

Mirror-Image Databases: One innovative approach involves creating a mirror-image version of the entire Protein Data Bank (PDB), effectively generating a vast database of D-peptide structures. nih.gov This allows for the design of D-peptides that can bind to native L-protein targets. nih.gov

Machine Learning and Deep Learning: AI-powered tools like AlphaFold have revolutionized protein structure prediction and are being adapted for peptide design. chemrxiv.orgresearchgate.net These models can learn complex relationships between sequence and structure, enabling the design of novel peptides with desired characteristics. nih.govnews-medical.net

Specialized Algorithms: New algorithms, such as the OSPREY-based DexDesign, are being developed specifically for the computational design of de novo D-peptide inhibitors. azolifesciences.com

The typical workflow involves an iterative cycle of computational design followed by experimental validation. Promising peptide sequences identified through in silico screening are then synthesized and tested in the laboratory for their binding affinity, stability, and biological activity. nih.gov This integrated approach significantly reduces the time and cost associated with discovering novel peptide-based therapeutics and research tools. solvias.com For instance, a peptidomimetic containing a D-amino acid was successfully designed and synthesized to inhibit the interaction between HER2 and HER3 with nanomolar efficacy. frontiersin.org

Table 2: Key Computational Tools in DL-Peptide Design

Tool/ApproachPrimary FunctionRelevance to DL-Peptides
Rosetta Protein and peptide structure prediction and design.Modeling the structural impact of D-amino acid incorporation. quora.com
PEP-FOLD3 Prediction of linear peptide structures.Predicting conformations of DL-peptides. stackexchange.com
AlphaFold Deep learning-based protein structure prediction.Can be adapted for designing novel peptide backbones. researchgate.net
Mirror-Image PDB A database of D-peptide structures derived from the PDB.Enables design of D-peptides to target L-proteins. nih.gov
DexDesign (OSPREY) Algorithm for de novo D-peptide inhibitor design.Specifically tailored for designing D-peptides. azolifesciences.com

Exploring Novel Applications of DL-Peptides as Research Tools and Probes

The unique properties of DL-peptides, particularly their enhanced stability, make them invaluable as research tools and molecular probes for elucidating complex biological processes. Their resistance to enzymatic degradation allows for their use in environments where L-peptides would be rapidly cleared. frontiersin.org

One of the primary applications of DL-peptides is in the study of enzymatic activity . While they are resistant to most proteases, their interactions with other classes of enzymes, such as phosphatases and carboxylesterases, are being actively explored. frontiersin.org This has led to the development of enzyme-instructed self-assembly (EISA) systems, where an enzyme modifies a D-peptide precursor, triggering its assembly into a hydrogel. frontiersin.org Such systems have potential applications in selective therapies. chemrxiv.org Furthermore, peptide-based probes, often incorporating fluorophores, are designed to be cleaved by specific proteases, allowing for real-time monitoring of enzymatic activity both in vitro and in vivo. azolifesciences.com The inclusion of D-amino acids can enhance the specificity and stability of these probes.

In the realm of structural biology and biophysics , DL-peptides are instrumental. The technique of mirror-image phage display, for example, uses a synthesized D-protein target to screen a library of L-peptides. The identified L-peptide "hits" can then be synthesized in their D-enantiomeric form to create a highly stable ligand for the native L-protein target. frontiersin.org D-amino acids are also used to induce specific secondary structures, like turns, in peptide chains, which is a valuable tool in peptide design. nih.gov The unique conformational properties of DL-peptides also make them useful for studying electron transport in biological systems and for stabilizing integral membrane proteins for structural studies. nih.govcapes.gov.br

Moreover, the presence of D-amino acid-containing peptides (DAACPs) has been linked to various diseases, suggesting their potential as biomarkers for diagnosis and prognosis. nih.gov The development of analytical techniques to detect and quantify these endogenous DAACPs is an active area of research. nih.gov The inherent stability of DL-peptides also makes them attractive scaffolds for the development of antimicrobial agents and for applications in materials science , such as the formation of stable hydrogels for tissue engineering and drug delivery. solvias.com

Challenges and Opportunities in Understanding the Biological Roles of D-Amino Acid Peptides

Despite the significant progress in the field of DL-peptide research, a number of challenges remain, which in turn present exciting opportunities for future investigation. A primary challenge lies in the synthesis and characterization of D-amino acid-containing peptides. While automated synthesis has advanced considerably, the production of large, complex D-proteins remains a significant hurdle. chemrxiv.orgresearchgate.net Furthermore, the analytical detection and localization of D-amino acid residues within a peptide sequence can be difficult, as it does not change the mass-to-charge ratio, making standard mass spectrometry insufficient without specialized techniques. nih.govnih.gov

Another major challenge is the often low cellular uptake of D-peptides, which can limit their therapeutic efficacy for intracellular targets. While their stability is an advantage, ensuring they can reach their site of action within the cell is a critical area for improvement. Additionally, while generally considered to have low immunogenicity, the potential for immune responses to peptides containing multiple D-amino acids needs to be carefully evaluated. nih.govnih.gov

These challenges, however, are matched by immense opportunities. The primary opportunity lies in the development of a new generation of peptide-based therapeutics . The enhanced stability of DL-peptides makes them ideal candidates for drugs targeting a wide range of diseases, from metabolic disorders to cancer. polypeptide.comnih.gov There is a vast, largely unexplored chemical space of DL-peptides that could hold the key to targeting proteins previously considered "undruggable". solvias.com

A significant opportunity also exists in unraveling the fundamental biological roles of endogenous D-amino acids and the peptides that contain them. D-amino acids are known to be constituents of bacterial cell walls and are involved in neurotransmission. frontiersin.orgazolifesciences.com Understanding the full extent of their roles in both prokaryotic and eukaryotic systems could open up new avenues for therapeutic intervention and provide deeper insights into the origins of life and the reasons for the predominance of L-amino acids in ribosomal protein synthesis. frontiersin.orgquora.com The creation of "mirror-image life" systems, using D-proteins and L-nucleic acids, represents a grand challenge that could fundamentally alter our understanding of molecular biology. chemrxiv.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH, and how can they be addressed methodologically?

  • Answer : The racemic nature of DL-amino acids introduces steric and conformational heterogeneity, complicating peptide assembly. Use orthogonal protecting groups (e.g., Fmoc for amine, tert-butyl for carboxyl) to minimize side reactions during solid-phase synthesis. Purification requires reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to resolve diastereomers. Analytical validation via MALDI-TOF MS and circular dichroism (CD) spectroscopy ensures sequence fidelity and secondary structure assessment .

Q. Which analytical techniques are most effective for characterizing the racemic mixture in this peptide?

  • Answer : Chiral HPLC coupled with polarimetric detection distinguishes D/L enantiomers. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY) identifies spatial interactions between residues, while CD spectroscopy quantifies α-helix/β-sheet ratios. X-ray crystallography may fail due to conformational variability, making cryo-EM a viable alternative for structural resolution .

Q. How can researchers assess the stability of this compound under physiological conditions?

  • Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Use LC-MS to monitor degradation products over 24–72 hours. Compare half-life (t½) to enantiopure analogs; DL-configurations often show reduced proteolytic resistance due to disrupted secondary structures .

Q. What in vitro models are suitable for preliminary bioactivity screening of this peptide?

  • Answer : Use cell-free assays (e.g., surface plasmon resonance) to measure binding affinity to target receptors. For cellular uptake, employ fluorescently labeled peptides in HEK293 or Caco-2 monolayers, with confocal microscopy to track intracellular localization. Include D-amino acid controls to isolate stereospecific effects .

Advanced Research Questions

Q. How do the conformational dynamics of this compound compare to its enantiomerically pure counterparts, and what experimental approaches elucidate these differences?

  • Answer : Molecular dynamics (MD) simulations (50–100 ns trajectories) predict folding pathways, validated by synchrotron radiation CD (SRCD) and small-angle X-ray scattering (SAXS). Compare radius of gyration (Rg) and solvent-accessible surface area (SASA) metrics. DL-peptides exhibit higher conformational entropy, reducing receptor-binding specificity .

Q. What statistical frameworks resolve contradictory data between receptor binding affinity and in vivo efficacy for this peptide?

  • Answer : Apply multivariate regression to correlate in vitro IC50 values with pharmacokinetic parameters (e.g., AUC, Cmax). Use bootstrap resampling (1,000 iterations) to assess confidence intervals. Contradictions may arise from tissue-specific metabolism or off-target interactions, necessitating SILAC-based proteomics for pathway mapping .

Q. How can researchers optimize the enantiomeric ratio (D:L) to enhance target selectivity without compromising solubility?

  • Answer : Design a fractional factorial experiment varying D:L ratios (e.g., 50:50, 60:40) and measure solubility (via nephelometry) and binding (SPR). Pareto analysis identifies critical factors. DL-balanced peptides often achieve solubility-bioactivity trade-offs, but site-specific enantiomer substitution (e.g., D-Ser, L-Trp) may refine selectivity .

Q. What strategies can resolve contradictions between in vitro activity and cellular uptake efficiency data?

  • Answer : Quantify intracellular peptide concentration via LC-MS/MS after lysate precipitation. Normalize activity data to uptake levels. Use endocytosis inhibitors (e.g., chlorpromazine) to distinguish passive diffusion from clathrin-mediated pathways. DL-peptides frequently show reduced uptake due to disrupted membrane interaction motifs .

Methodological Considerations

  • Data Tables Example :

    ParameterDL-Peptide ValueL-Peptide ValueMethod
    t½ (pH 7.4, 37°C)4.2 h8.7 hLC-MS
    α-Helix Content18%34%CD Spectroscopy
    HEK293 Uptake12%27%Confocal Imaging
  • Key Pitfalls to Avoid :

    • Stereochemical Assumptions : DL-peptides are not simple racemic mixtures; spatial arrangements alter pharmacodynamics.
    • Overlooking Protease Susceptibility : DL-residues may accelerate degradation despite in vitro stability.
    • Inadequate Controls : Always include enantiopure and scrambled-sequence controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.